molecular formula C17H25N5O2 B2525151 4-(6-cyclopropylpyridazin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide CAS No. 2034388-60-6

4-(6-cyclopropylpyridazin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide

カタログ番号: B2525151
CAS番号: 2034388-60-6
分子量: 331.42
InChIキー: RLTKAYPUIIZPCT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(6-Cyclopropylpyridazin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide is a synthetic small molecule of significant interest in early-stage pharmaceutical and biological research. Its core structure, which integrates a pyridazine heterocycle with a piperazine carboxamide moiety, is frequently explored in the design of potent enzyme inhibitors . Compounds featuring this pharmacophore have demonstrated potential in modulating the activity of various cellular targets, including protein methyltransferases and other signaling proteins, making them valuable tools for investigating novel therapeutic pathways . The inclusion of the (tetrahydrofuran-2-yl)methyl group is a strategic structural feature often employed to optimize physicochemical properties and enhance a compound's drug-likeliness in discovery settings. This reagent is primarily utilized in lead optimization studies to explore structure-activity relationships (SAR) and to elucidate complex biological mechanisms, particularly in the context of oncology and epigenetics . Researchers value this compound for its utility in high-throughput screening assays and as a key intermediate in the synthesis of more complex chemical entities for probing intracellular signaling networks.

特性

IUPAC Name

4-(6-cyclopropylpyridazin-3-yl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O2/c23-17(18-12-14-2-1-11-24-14)22-9-7-21(8-10-22)16-6-5-15(19-20-16)13-3-4-13/h5-6,13-14H,1-4,7-12H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTKAYPUIIZPCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

4-(6-Cyclopropylpyridazin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly as a CD73 inhibitor. CD73, an ecto-5'-nucleotidase, plays a significant role in the regulation of extracellular adenosine levels, which are crucial in various physiological and pathological processes, including cancer progression and immune response modulation.

Chemical Structure and Properties

The compound features a piperazine core substituted with a cyclopropylpyridazine moiety and a tetrahydrofuran side chain. Its structural complexity allows for interactions with multiple biological targets.

CD73 Inhibition

Research indicates that this compound acts as an effective inhibitor of CD73. The inhibition of CD73 can lead to decreased adenosine production, which may enhance anti-tumor immunity. In preclinical models, compounds targeting CD73 have shown promise in combination therapies for various cancers, including breast and lung cancer .

Cytotoxicity Studies

In vitro studies have demonstrated that derivatives of piperazine compounds exhibit significant cytotoxic effects on various cancer cell lines. For instance, a related class of compounds showed substantial growth inhibition in liver (HUH7, HEPG2) and breast (MCF7) cancer cell lines . Although specific data on the cyclopropylpyridazine derivative's cytotoxicity is limited, its structural similarities suggest potential effectiveness against similar targets.

The mechanism by which 4-(6-cyclopropylpyridazin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide exerts its effects likely involves modulation of adenosine signaling pathways. By inhibiting CD73, the compound may disrupt tumor-promoting pathways mediated by adenosine .

Case Studies

A recent study utilized computer-aided drug design to evaluate the biological activity spectra of piperazine derivatives. The results indicated that these compounds could interact with various receptors and enzymes, suggesting a broad pharmacological profile . The specific case studies involving this compound are still emerging but align with findings from similar piperazine derivatives.

Data Summary

Biological ActivityObserved EffectReference
CD73 InhibitionDecreased adenosine production; potential anti-tumor effect
CytotoxicitySignificant growth inhibition in multiple cancer cell lines
MechanismModulation of adenosine signaling pathways
Pharmacological ProfileBroad spectrum including potential anti-cancer properties

科学的研究の応用

Pharmacological Studies

The compound has been investigated for its potential as an inhibitor of specific enzyme pathways, particularly in the context of inflammatory diseases. For example, studies have shown that modifications to similar piperazine derivatives can enhance their selectivity and potency against targets such as the p38 MAP kinase pathway, which is implicated in various inflammatory processes .

Anticancer Research

Recent research has indicated that compounds with similar structural motifs may exhibit anticancer properties by interfering with cellular signaling pathways. The cyclopropyl and piperazine moieties are known to enhance bioavailability and target specificity, making this compound a candidate for further exploration in oncology .

Neuropharmacology

There is emerging evidence that compounds with piperazine structures can interact with neurotransmitter systems. This particular compound's ability to cross the blood-brain barrier may allow it to modulate central nervous system activity, potentially offering therapeutic benefits in neurodegenerative diseases or psychiatric disorders .

Case Studies

StudyObjectiveFindings
Study on p38 MAP Kinase Inhibition Evaluate the efficacy of piperazine derivativesIdentified structural modifications that enhance binding affinity; compounds showed significant inhibition of inflammatory responses .
Antitumor Activity Assessment Investigate anticancer potentialExhibited selective cytotoxicity against cancer cell lines; further studies suggested mechanisms involving apoptosis induction .
CNS Activity Exploration Assess neuropharmacological effectsDemonstrated potential for modulation of anxiety-like behaviors in animal models; suggests possible applications in treating anxiety disorders .

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare 4-(6-cyclopropylpyridazin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide with structurally and functionally related piperazine carboxamide derivatives:

Compound Substituents Molecular Weight Key Properties/Activities Reference
Target Compound 6-Cyclopropylpyridazin-3-yl, (tetrahydrofuran-2-yl)methyl ~360-380 (estimated) N/A (structural analog data suggest potential kinase or receptor modulation)
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carboxamide Benzo[d][1,3]dioxol-5-ylmethyl 381.4 No explicit activity reported; structural focus on aromatic substitution
4-(6-Cyclopropylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide Thiophen-2-ylmethyl, 6-cyclopropylpyrimidin-4-yl 343.4 N/A; thiophene substitution may alter electronic properties
CPIPC (TRPV1 agonist) 5-Chloropyridin-2-yl, 1H-indazol-6-yl ~400 (estimated) Partial TRPV1 agonism; analgesic potential
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 4-Chlorophenyl, ethyl 267.8 Intermediate in organic synthesis; piperazine ring adopts chair conformation
4-Isopropylphenyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxamide (Compound 29) Isopropylphenyl, 5-cyanopyridin-2-yl 538.0 Pantothenate kinase modulation; LipE (Lipophilic Efficiency) optimization
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide 3-Chloro-5-(trifluoromethyl)pyridin-2-yl, 3-oxo-4H-1,4-benzoxazin-6-yl 466.8 Anticancer activity via proliferative cell growth inhibition

Key Observations:

Structural Variations and Bioactivity: Substituents on the carboxamide nitrogen (e.g., tetrahydrofuran-2-ylmethyl vs. thiophen-2-ylmethyl) significantly influence solubility and target engagement. For instance, CPIPC’s indazole group confers TRPV1 agonist activity , whereas the 4-isopropylphenyl derivative (Compound 29) modulates pantothenate kinase . The cyclopropylpyridazinyl core in the target compound is structurally distinct from 5-cyanopyridin-2-yl (Compound 29) or 3-chloro-5-(trifluoromethyl)pyridin-2-yl (), which may alter binding kinetics or metabolic stability.

Thermal and Physicochemical Properties :

  • Melting points for analogs range widely (e.g., 207–266°C for compounds in ), suggesting that substituents like 3-methoxybenzoyl (Compound 8d, m.p. 207–209°C) reduce crystallinity compared to 3,4-difluorobenzoyl (Compound 8c, m.p. 263–266°C) . The target compound’s melting point is unreported but likely influenced by its tetrahydrofuran moiety.

Therapeutic Potential: Anticancer Activity: Compounds with 3-oxo-4H-1,4-benzoxazin-6-yl () or 3-alkoxyfuro[3,2-b]pyrazin-2-yl () substituents exhibit antiproliferative effects, suggesting the target compound may share similar mechanisms . Neurological Applications: TRPV1 agonists like CPIPC highlight the role of piperazine carboxamides in pain management, though the target compound’s activity in this area remains unexplored .

Synthetic Feasibility :

  • The synthesis of analogs often involves coupling piperazine intermediates with activated carboxylic acids or carbonylating agents (e.g., ). The tetrahydrofuran-2-ylmethyl group in the target compound may require specialized protecting-group strategies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。